4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole
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Description
The compound is a type of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms . The compound also contains a sulfonyl group, which consists of a sulfur atom bonded to two oxygen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the imidazole ring, the sulfonyl group, and the various methyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Imidazoles are generally polar and have the ability to participate in hydrogen bonding .Mechanism of Action
Target of Action
Compounds with a sulfonyl group, like “4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole”, often target enzymes or receptors in the body. The sulfonyl group can form hydrogen bonds with the target, enhancing the compound’s binding affinity .
Mode of Action
The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. The imidazole ring might play a crucial role in these interactions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound affects. Many drugs with similar structures are involved in pathways related to inflammation, cancer, and metabolic disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with a sulfonyl group are often well-absorbed and distributed throughout the body. They can be metabolized by enzymes in the liver and excreted in the urine.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could inhibit or activate certain enzymes or receptors, leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, a certain pH might be necessary for the compound to interact effectively with its target .
Future Directions
Properties
IUPAC Name |
4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-6-10(2)13(5)14(12(9)4)19(17,18)16-7-11(3)15-8-16/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSMKOAXUJPOBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=C(N=C2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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